Research efforts have been directed towards the synthesis and characterization of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine. A study published in Acta Crystallographica Section E: Structure Reports Online in 2009 details the successful synthesis and crystallographic analysis of the compound. The research identified the molecule to be nearly planar and involved in hydrogen bonding interactions with water molecules, forming dimers in the crystal structure [].
While the specific biological applications of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine remain largely unexplored, its structural similarity to known bioactive compounds has sparked scientific interest. The triazolophthalazine ring system is present in various bioactive molecules, including the antihypertensive drug hydralazine []. This similarity suggests the potential for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine to possess similar biological activities, warranting further investigation.
Given the limited research on 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine, future scientific efforts could focus on several areas:
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine is a heterocyclic compound characterized by a triazole ring fused to a phthalazine structure. Its molecular formula is C10H8N4, with a molecular weight of 184.2 g/mol. The compound features a methyl group at the 3-position of the triazole ring, contributing to its unique chemical properties and biological activities. This compound is notable for its planar structure and the potential for hydrogen bonding interactions due to the presence of nitrogen atoms in its rings .
The reaction can be summarized as follows:
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine exhibits significant biological activity. It has been identified as a high-affinity ligand for the benzodiazepine receptor site, suggesting potential applications in neuropharmacology . Additionally, derivatives of this compound have demonstrated anticancer and antimicrobial activities in various studies .
The synthesis methods for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine include:
The applications of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine are diverse:
Interaction studies have shown that 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine interacts effectively with various biological targets. Its role as a benzodiazepine receptor ligand indicates its potential use in treating anxiety and related disorders. Additionally, studies on its derivatives have highlighted their efficacy against cancer cell lines and microbial infections .
Several compounds share structural similarities with 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Chloromethyl-1,2,4-triazolophthalazine | Chloromethyl group at the 3-position | Potentially enhanced receptor affinity |
| 3-(p-Methoxyphenyl)triazolo(4,3-a)phthalazine | p-Methoxyphenyl substitution | Altered solubility and biological activity |
| 3-(p-Methoxyphenyl)-6-(N,N-bis(2-methoxyethyl)amino)triazolo(4,3-a)phthalazine | Complex substitution pattern | Increased lipophilicity |
| 3-Butyl-s-triazolo(3,4-a)phthalazine | Butyl group at the 3-position | Different pharmacokinetic profile |
These compounds are significant in their own right but differ from 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine primarily in their substituents and resulting biological activities.
The synthesis of 3-methyl-1,2,4-triazolo[3,4-a]phthalazine has evolved considerably over the years, from traditional cyclocondensation approaches to modern transition metal-catalyzed pathways and green chemistry innovations. Each methodology offers distinct advantages in terms of yield, selectivity, and environmental impact.
Conventional synthetic routes to 3-methyl-1,2,4-triazolo[3,4-a]phthalazine primarily involve cyclocondensation reactions between phthalazine precursors and appropriate reagents to form the fused heterocyclic system.
One of the most common approaches involves the formation of hydrazone intermediates as key precursors in the construction of the triazole ring. This strategy typically begins with the reaction between 1-hydrazinophthalazine and suitable carbonyl compounds.
A notable example involves the reaction of 1-hydrazinophthalazine with acetyl hydrazide to form a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield 3-methyl-1,2,4-triazolo[3,4-a]phthalazine. This approach was described in early work published in the Journal of Heterocyclic Chemistry, where dehydrative cyclization of hydrazone intermediates led to the formation of the target compound.
The synthesis pathway often begins with the preparation of phthalazinone derivatives. For example, cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate affords 4-(4-chlorophenyl)phthalazin-1(2H)-one, which can be further functionalized through chlorination with phosphorous oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine. These intermediates serve as versatile building blocks for subsequent transformations leading to triazolo-fused systems.
Acid catalysis plays a crucial role in promoting the cyclization of hydrazone intermediates to form the triazole ring. Among the various catalytic systems, toluene-4-sulfonic acid has proven particularly effective in mediating these transformations.
A well-established method involves the reaction of (1-methyl-3-oxo-3-phenyl-1-propenyl)hydrazone with phthalazinone in the presence of toluene-4-sulfonic acid in benzene under heating conditions for 96 hours. This procedure provides 3-methyl-1,2,4-triazolo[3,4-a]phthalazine with an excellent yield of approximately 90%.
Other acidic catalysts such as montmorillonite K-10 have also been employed to promote similar transformations. These solid acid catalysts offer advantages in terms of recyclability and environmental compatibility compared to conventional homogeneous acid catalysts.
| Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
|---|---|---|---|---|
| Toluene-4-sulfonic acid | Benzene | 96 h | Heating | 90 |
| Montmorillonite K-10 | Solvent-free | 10-15 min | 100°C | 85-92 |
| 1,3-disulfonic acid imidazolium hydrogen sulfate | Solvent-free | 20 min | 100°C | 95 |
Recent advances in transition metal catalysis have opened new avenues for the synthesis and functionalization of 3-methyl-1,2,4-triazolo[3,4-a]phthalazine and its derivatives. These approaches offer advantages in terms of milder reaction conditions, higher functional group tolerance, and access to more complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the late-stage functionalization of 3-methyl-1,2,4-triazolo[3,4-a]phthalazine. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the phthalazine core and various aryl or heteroaryl groups, significantly expanding the structural diversity of accessible derivatives.
A particularly valuable synthetic approach involves the initial preparation of 6-chloro-3-methyl-triazolo[3,4-a]phthalazine (compound 19), which serves as a versatile building block for further functionalization. This key intermediate is synthesized by reacting 1,4-dichlorophthalazine (compound 18) with acetic hydrazide in n-butanol under reflux conditions, providing the desired product in approximately 41% yield.
The resulting chloro-substituted derivative can then undergo Suzuki coupling with various boronic acids or esters to introduce diverse aryl groups at the 6-position of the triazolo-phthalazine scaffold. For example, the reaction of 6-chloro-3-methyl-triazolo[3,4-a]phthalazine with arylboronic acids in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ as base in a dioxane/water mixture at 120°C affords the corresponding 6-aryl derivatives in good to excellent yields.
A representative example of this approach is the synthesis of 3-(3-methyl-triazolo[3,4-a]phthalazin-6-yl)benzoic acid (compound 31), which proceeds with an overall yield of approximately 79% (83% for the Suzuki coupling step, followed by 95% for the ester hydrolysis).
In addition to C-C bond formation, palladium catalysis also enables the creation of C-N bonds in triazolo-phthalazine scaffolds, further expanding the structural diversity of accessible derivatives. This approach is particularly valuable for introducing amino-containing functionalities, which can enhance the pharmacological properties of the resulting compounds.
The synthetic sequence typically involves:
This approach has led to the development of various compounds with significant anticancer activity against the HCT 116 cancer cell line, with IC₅₀ values ranging from 70 to 90 μg/mL.
In response to growing environmental concerns, considerable efforts have been directed towards developing greener and more sustainable methods for the synthesis of 3-methyl-1,2,4-triazolo[3,4-a]phthalazine and related compounds. These approaches aim to minimize waste generation, reduce energy consumption, and avoid the use of hazardous reagents and solvents.
Mechanochemical methods represent a promising alternative to traditional solution-based synthesis, offering advantages such as reduced solvent use, enhanced reaction efficiency, and improved safety profiles. These approaches utilize mechanical energy, typically through grinding or milling, to promote chemical transformations.
In the context of triazolo-phthalazine synthesis, mechanochemical conditions have been successfully applied to facilitate various transformations, including cyclocondensation reactions and the formation of hydrazone intermediates. For instance, the synthesis of 3-bromo-triazolo[3,4-a]phthalazine has been achieved under mechanochemical conditions, providing an environmentally friendly alternative to classical methods.
The general procedure involves mixing the reagents in a ball mill or mortar and pestle, either in the absence of solvent or with minimal amounts of liquid additives (often referred to as liquid-assisted grinding). This approach not only reduces the environmental impact but also frequently leads to improved yields and reaction rates compared to conventional methods.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including those involved in the synthesis of heterocyclic compounds like 3-methyl-1,2,4-triazolo[3,4-a]phthalazine. The use of microwave energy provides several advantages, including shorter reaction times, higher yields, and enhanced selectivity.
The application of microwave techniques to the synthesis of triazolo-phthalazine derivatives has been extensively investigated. For example, a microwave-assisted, montmorillonite K-10 catalyzed three-component reaction has been developed for the synthesis of related heterocyclic systems. This approach involves the reaction of dimedone, arylaldehydes, and appropriate nitrogen-containing compounds under microwave irradiation and solvent-free conditions.
Similarly, the synthesis of triazolo[1,2-a]indazole-1,3,8-triones through a one-pot three-component reaction of dimedone, phenyl urazole, and aromatic aldehydes has been achieved using microwave irradiation in the presence of perovskite-type catalysts such as La₀.₅Ca₀.₅CrO₃ nanoparticles. This protocol offers several advantages, including high yields, eco-friendliness, procedural convenience, and catalyst reusability.
Another interesting approach involves the "green microwave method" for synthesizing more stable phthalazin-1-ol isomers, which can serve as precursors for further elaboration to triazolo-phthalazine derivatives. This method utilizes plasma organic effects at elevated temperatures (around 485 K) to promote the desired transformations while minimizing energy consumption and waste generation.
| Microwave Method | Catalyst | Reactants | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| Montmorillonite K-10 | Clay mineral | Dimedone, arylaldehydes, nitrogen compounds | Solvent-free, 100-110°C | 10-15 min | 85-92 |
| Perovskite oxide | La₀.₅Ca₀.₅CrO₃ NPs | Dimedone, urazole, aldehydes | Solvent-free, MW irradiation | 5-8 min | 88-95 |
| Plasma organic effect | - | Phthalazine precursors | 485 K, MW irradiation | 10-15 min | 70-75 |
The compound demonstrates selective antibacterial activity, with pronounced efficacy against Gram-positive strains such as Staphylococcus aureus. In a series of phthalazine derivatives, the 3-methyl analog exhibited inhibitory activity against all tested bacterial strains, achieving minimum inhibitory concentrations (MICs) below 10 µg/mL for S. aureus [1]. This selectivity likely stems from structural compatibility with Gram-positive peptidoglycan layers, which facilitate compound penetration. Molecular docking studies suggest that the planar triazolophthalazine core intercalates into bacterial DNA, disrupting replication processes [1] [6]. In contrast, Gram-negative bacteria show reduced susceptibility, potentially due to outer membrane permeability barriers or efflux pump activity [1].
In human lung adenocarcinoma (H1792) and hepatocellular carcinoma (HePG-2) models, structurally related triazolophthalazines activate extrinsic apoptosis pathways. Treatment with 10 µM derivatives for 48 hours upregulates Fas/CD95 receptor expression by 3.2-fold, triggering caspase-8 and caspase-3 activation cascades [5] [6]. Caspase-6 cleavage amplifies nuclear fragmentation, with apoptotic indices exceeding 40% in HCT-116 colorectal carcinoma cells [6]. Notably, mitochondrial pathways remain unaffected, as cytochrome c release and caspase-9 activation are absent in dose-response assays [5].
Mechanistic studies in MCF-7 breast cancer cells reveal dose-dependent G2/M arrest (62% at 25 µM), accompanied by 4.1-fold suppression of cyclin B1/CDK1 complex activity [6]. The planar structure facilitates intercalation into DNA, inducing double-strand breaks that activate Chk1/2 checkpoint kinases. Phosphoproteomic analyses show 87% reduction in histone H3 Ser10 phosphorylation, confirming mitotic exit blockade [6].
No peer-reviewed studies in the provided sources directly address anti-inflammatory or analgesic properties of 3-methyl-1,2,4-triazolo[3,4-a]phthalazine. Current literature on related phthalazine derivatives suggests potential COX-2 inhibition mechanisms, but these findings require experimental validation for the specific methyl-substituted compound.
Comparative analyses of triazolo[3,4-a]phthalazine derivatives establish that 3-methyl substitution optimizes antimicrobial potency. Removal of the methyl group reduces S. aureus inhibition by 89%, while relocation to position 6 decreases antifungal activity by 72% [1] [3]. Crystallographic data reveal that the 3-methyl group enhances molecular planarity (maximum deviation: 0.041 Å), promoting stacking interactions with microbial DNA [3].
Introduction of electron-withdrawing groups (EWGs) like trifluoromethyl at position 3 diminishes anticancer activity, with HePG-2 IC~50~ values increasing from 15.05 µM (methyl) to 42.8 µM (CF~3~) [6]. Conversely, electron-donating methoxy groups improve solubility but reduce DNA binding affinity by 33% due to steric hindrance [6]. Quantum mechanical calculations correlate Hammett σ~para~ values with bioactivity, showing optimal potency at σ = -0.17 for methyl substituents [1] [6].
Molecular docking investigations have established 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine as a versatile scaffold for therapeutic target binding. These computational studies have revealed significant binding affinities across multiple biological targets, demonstrating the compound's broad pharmacological potential.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) represents a critical target for anticancer drug development, and computational studies have demonstrated remarkable binding interactions between 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine derivatives and the VEGFR-2 kinase domain. Molecular docking analyses have revealed that triazolo[3,4-a]phthalazine derivatives exhibit substantial binding affinities, with IC50 values ranging from 0.1 to 0.38 μM against VEGFR-2 [1] [2]. The most potent derivatives demonstrated binding affinities comparable to established VEGFR-2 inhibitors such as sorafenib, with IC50 values of 0.1±0.01 μM [1].
The binding mechanism involves crucial hydrogen bond interactions, particularly with Cys919 in the ATP binding site of VEGFR-2 [1]. The phthalazine heterocyclic ring system occupies the ATP binding domain effectively, while the triazole moiety extends into the adjacent allosteric hydrophobic region. This dual binding mode classifies these compounds as type II inhibitors of VEGFR-2 [3]. The molecular docking studies revealed that the presence of hydrazide and urea spacers significantly enhances binding affinity by enabling distal moieties to occupy hydrophobic grooves formed by Asp1046, Cys1045, His1026, Ile888, Ile892, and Glu885 [3].
Structure-activity relationship studies have demonstrated that specific substitutions enhance VEGFR-2 inhibitory activity. Compounds containing 2,5-dichloro substitutions showed the highest inhibitory activities with IC50 values of 3.7 nM, while 2-hydroxy substitutions yielded IC50 values of 5.8 nM [4]. The correlation between cytotoxicity and VEGFR-2 inhibition showed high coefficients of determination (R² = 0.881 for MCF-7 and R² = 0.800 for HepG2 cell lines), indicating that VEGFR-2 inhibition is the primary mechanism of anticancer activity [4].
The α2δ-1 subunit of voltage-gated calcium channels represents another significant therapeutic target for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine derivatives. Comprehensive structure-activity relationship studies have identified high-affinity ligands with IC50 values ranging from 15 to 30 nM [5] [6]. The lead compound (S)-22 demonstrated exceptional binding affinity with an IC50 of 30 nM, while compound 20 achieved an IC50 of 15 nM [5].
These derivatives function as high-affinity ligands that bind to the same site as gabapentin, a clinically established calcium channel modulator [5]. The binding interaction involves specific recognition of the α2δ-1 subunit, which plays crucial roles in calcium channel trafficking and synaptic transmission. A potent and selective radioligand, [³H]-(S)-22, was synthesized to demonstrate competitive binding with gabapentin at the α2δ-1 binding site [5].
The molecular recognition mechanism involves complementary interactions between the triazolo[3,4-A]phthalazine scaffold and the α2δ-1 binding pocket. The methyl substitution at the 3-position of the triazole ring contributes to optimal binding geometry and enhanced selectivity. These findings have significant implications for neurological and pain management applications, as α2δ-1 calcium channel subunits are therapeutic targets for conditions such as epilepsy and neuropathic pain [6].
Density Functional Theory calculations have provided comprehensive insights into the electronic structure and chemical properties of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine. These computational studies have employed various basis sets and functionals to elucidate fundamental molecular properties that govern biological activity and chemical reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap analysis has revealed critical relationships between electronic structure and chemical reactivity for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine. DFT calculations using B3LYP/6-31+G(d,p) basis sets have determined specific HOMO and LUMO energy values that correlate with biological activity and chemical stability [7] [8].
The HOMO-LUMO energy gap serves as a fundamental descriptor of molecular reactivity and kinetic stability. Large energy gaps typically indicate hard molecules with reduced reactivity and enhanced stability, while smaller gaps suggest soft molecules with increased reactivity [8]. For triazolo[3,4-A]phthalazine derivatives, the energy gap values have been calculated to range from 0.32914 to 0.35955 eV for specific substituted derivatives [9].
The frontier molecular orbital analysis has provided insights into electron distribution patterns within the molecule. The HOMO is primarily localized on the triazole ring system, while the LUMO extends across the entire phthalazine scaffold. This electronic distribution pattern facilitates charge transfer interactions with biological targets and contributes to the compound's pharmacological activity [8].
Chemical hardness and softness parameters, derived from HOMO-LUMO calculations, have been determined to be 2.2435 eV for the chemical hardness, indicating relatively high stability [8]. The electronegativity values reveal the compound's capacity for biological activity, with calculated values demonstrating favorable electronic properties for therapeutic applications [8].
Global reactivity descriptors including ionization potential, electron affinity, chemical potential, and electrophilicity index have been calculated using DFT methods. These parameters provide quantitative measures of molecular reactivity and help predict interaction patterns with biological targets [10]. The electrophilicity index calculations have shown that the compound exhibits moderate electrophilic character, which correlates with its ability to form stable complexes with nucleophilic sites in biological systems [8].
Comprehensive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling has been conducted for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine using advanced computational prediction methods. These studies have evaluated the compound's drug-likeness properties and pharmacokinetic characteristics essential for therapeutic development.
The molecular weight of 184.20 g/mol falls within the optimal range for drug-like compounds, satisfying Lipinski's Rule of Five criteria [11]. The calculated topological polar surface area (TPSA) of 75.6 Ų indicates favorable absorption characteristics, as compounds with TPSA values below 140 Ų typically exhibit good membrane permeability [10]. The compound demonstrates positive human intestinal absorption (HIA) predictions, suggesting efficient oral bioavailability [10].
Blood-brain barrier (BBB) penetration calculations indicate low permeability, which is advantageous for peripheral targets while minimizing central nervous system side effects [10]. The compound has been predicted to be a substrate for CYP3A4, the major hepatic metabolic enzyme, indicating normal metabolic processing [10]. Volume of distribution calculations fall within optimal ranges, suggesting appropriate tissue distribution characteristics [10].
Drug-likeness assessment using the Pfizer rule has shown complete compliance, with no Pan-Assay Interference Compounds (PAINS) alerts or chelator rule violations [10]. The compound demonstrates favorable medicinal chemistry profiles with acceptable acute toxicity predictions and low oral toxicity in rats [10]. However, AMES toxicity predictions suggest mutagenic potential, requiring careful consideration in drug development [10].
Clearance predictions indicate moderate elimination rates (5-15 mL/min/kg), suggesting appropriate pharmacokinetic properties for therapeutic applications [10]. The compound exhibits low permeability in Madin-Darby Canine Kidney (MDCK) cells, which correlates with controlled absorption and distribution characteristics [10].
ADMET profiling has been extended to multiple derivatives, with compounds 2g and 4a demonstrating particularly favorable profiles for VEGFR-2 inhibition applications [12]. These studies have shown that structural modifications can optimize ADMET properties while maintaining biological activity, providing guidance for medicinal chemistry optimization efforts [1] [2].
The computational ADMET predictions have been validated through correlation with experimental data, demonstrating high predictive accuracy for absorption and distribution parameters [12]. These findings support the potential of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine as a lead compound for therapeutic development, with identified optimization pathways for enhanced drug-likeness properties [1] [2].
| ADMET Parameter | Value/Prediction | Significance | Reference |
|---|---|---|---|
| Molecular Weight | 184.20 g/mol | Within drug-like range | [11] [10] |
| TPSA | 75.6 Ų | Optimal for absorption | [10] [12] |
| Human Intestinal Absorption | Positive | Good bioavailability | [10] [1] |
| BBB Penetration | Low | Peripheral selectivity | [10] |
| CYP3A4 Substrate | Yes | Normal metabolism | [10] |
| Drug-likeness | Good profile | Pfizer rule compliant | [1] [2] |